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Clinical Tolerability Data Summary

The table below summarizes the long-term tolerability data for Milciclib from key clinical studies:

Trial Phase /
Type

Patient Population
Dosing
Regimen

Treatment
Duration

Most Frequent
Adverse Events
(AEs)

Management
& Outcome

Phase 2a
(Monotherapy)
[1] [2]

Advanced HCC

(sorafenib-
refractory/intolerant),

n=31

100 mg

once daily, 4
days on/3

days off per
4-week

cycle [1]

6-month study;

9 patients
continued

under
compassionate

use (4 patients
reached 9-16

months total)
[1]

Diarrhea, ascites,

nausea, fatigue,
asthenia, fever,

ataxia, headache,
rash [1]

AEs were

manageable;
no drug-

related
deaths

reported [1]

Phase 1
(Combination
Therapy) [3]

Refractory solid
tumors, n=16

Milciclib
(oral, 7 days

on/7 days
off) +

Gemcitabine
(IV, days

1,8,15) in 4-
week cycles

[3]

Up to 14
months of

disease
stabilization [3]

Neutropenia,
thrombocytopenia

[3]

Combination
was well
tolerated;
toxicities

were
manageable

[3]
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Trial Phase /
Type

Patient Population
Dosing
Regimen

Treatment
Duration

Most Frequent
Adverse Events
(AEs)

Management
& Outcome

Phase 2
(Monotherapy)
[4]

Thymic Carcinoma
(TC) and Thymoma

(B3-T), n=35

150 mg/day,
7 days on/7

days off in
2-week

cycles [4]

Median PFS of
8.2 months [4]

Nausea,
asthenia,

neutropenia
(8.3% severe) [4]

Toxicity
profile was

favorable [4]

Experimental Protocols for Assessing Tolerability and
Efficacy

For researchers investigating Milciclib's effects in preclinical models, here are detailed methodologies for key

experiments cited in the search results.

Protocol 1: Cell Viability and Cytotoxicity Assay (CCK-8) [5]

This protocol is used to determine the inhibitory concentration (IC₅₀) of Milciclib and assess its cytotoxic effects.

Objective: To evaluate the anti-proliferative and cytotoxic effects of Milciclib on cancer cell lines.

Materials:
Cell lines (e.g., HCT-116, RKO colorectal cancer cells).

Milciclib stock solution (e.g., 10 mM in DMSO).
96-well cell culture plates.

Cell Counting Kit-8 (CCK-8).
Microplate reader.

Procedure:
Seed cells into 96-well plates at a density of 3,000 cells per well in complete medium and incubate

overnight.
Treat cells with a range of Milciclib concentrations. Include a negative control (vehicle, e.g., 0.1%

DMSO).
Incubate for the desired duration (e.g., 72 hours).

Add CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
Measure absorbance at 450 nm using a microplate reader.

Calculate cell viability and determine the IC₅₀ value using non-linear regression analysis.
Key Findings from Literature: The IC₅₀ of Milciclib for HCT-116 cells was reported to be 0.275 μM, and for

RKO cells, 0.403 μM [5].
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Protocol 2: Clonogenic Survival Assay [5]

This assay is critical for investigating Milciclib's potential as a radiosensitizer by measuring the long-term

reproductive viability of cells after combined treatment with radiation.

Objective: To assess the ability of single cells to form colonies after treatment with Milciclib and irradiation.

Materials:
Cancer cell lines (parental and radiation-resistant).

6-well cell culture plates.
Irradiation source (e.g., X-RAD 225 machine).

Crystal violet stain, 4% paraformaldehyde (PFA).
Procedure:

Seed cells at low densities in 6-well plates. The seeding number should be adjusted based on the
radiation dose (e.g., 2000 cells for 0 Gy, 6000 cells for 8 Gy).

Pre-treat cells with Milciclib for a set period before irradiation.
Irradiate cells at single doses (e.g., 0, 2, 4, 8 Gy).

Change medium 2 days post-irradiation to fresh drug-free medium.
Incubate for 10-14 days, allowing colonies to form.

Fix and stain colonies with 4% PFA and 0.1% crystal violet.
Count colonies containing >50 cells manually or using software like ImageJ.

Calculate the Sensitizer Enhancement Ratio (SER) to quantify the radiosensitizing effect.
Key Findings from Literature: Milciclib combined with irradiation demonstrated a radiosensitizing effect in

radiation-resistant CRC cells, with a Sensitizer Enhancement Ratio (SER) above 1 [5].

Mechanism of Action and Signaling Pathways

Milciclib is a small molecule, ATP-competitive inhibitor that primarily targets cyclin-dependent kinase 2 (CDK2),

with additional activity against CDK1, CDK4, CDK5, CDK7, and Tropomyosin receptor kinase A (TRKA) [4] [6].

Its anti-tumor effects are mediated through multiple mechanisms, as illustrated below.
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Frequently Asked Questions (FAQs)

What is the recommended Phase II dose for Milciclib?

As monotherapy: In a Phase 2a trial for HCC, the dose was 100 mg once daily on a schedule of 4 days

on and 3 days off in 4-week cycles [1] [2].
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In combination with gemcitabine: A Phase 1 study established the recommended dose as Milciclib 80
mg/m²/day (orally, 7 days on/7 days off) with Gemcitabine 1000 mg/m²/day (intravenously, on days 1, 8,
and 15) in a 4-week cycle [3].

How does Milciclib help overcome resistance to other therapies? Overexpression of CDKs is associated with

developing resistance to chemotherapy [1] [2]. By inhibiting key CDKs, Milciclib can re-establish cell cycle

control. Furthermore, its ability to impair DNA damage repair (e.g., by inhibiting Rad51) can overcome

radioresistance and enhance the efficacy of radiotherapy and DNA-damaging agents [5].

What are the key considerations for handling Milciclib in a research setting? For in vitro studies, a common

stock solution is prepared at a high concentration (e.g., 10-92 mg/mL) in DMSO [6]. The final DMSO

concentration in cell culture should typically not exceed 0.1% to avoid solvent toxicity [5].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative Research
Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Root Cause Analysis & Performance Maximization

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 6 / 6 Tech Support

https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s548113?utm_src=pdf-bulk
https://www.smolecule.com/products/s548113?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

